molecular formula C18H18N4O2S B11968830 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone

2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone

Cat. No.: B11968830
M. Wt: 354.4 g/mol
InChI Key: NXLNSAAFPCDBHD-UHFFFAOYSA-N
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Description

2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone is a synthetic organic compound that features a tetraazole ring, an ethoxyphenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The tetraazole derivative can then be reacted with a thiol compound to form the thioether linkage.

    Final Coupling: The ethoxyphenyl and methylphenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with tetraazole rings are often explored as ligands in catalytic systems.

    Materials Science: Such compounds can be used in the development of new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Receptor Binding: It can be studied for its binding affinity to various biological receptors.

Medicine

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Polymers: Incorporation into polymer systems to enhance properties like thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone would depend on its specific application. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-Methoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone
  • 2-((1-(4-Chlorophenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone

Uniqueness

  • Ethoxy Group : The presence of the ethoxy group may impart unique electronic properties compared to methoxy or chloro analogs.
  • Biological Activity : Differences in substituents can lead to variations in biological activity, making the ethoxy derivative potentially more effective in certain applications.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C18H18N4O2S/c1-3-24-16-10-8-15(9-11-16)22-18(19-20-21-22)25-12-17(23)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3

InChI Key

NXLNSAAFPCDBHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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